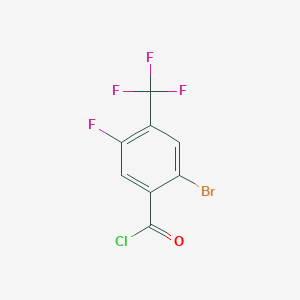
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2BrClF4O It is a derivative of benzoyl chloride, featuring bromine, fluorine, and trifluoromethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid.
Chlorination: The benzoic acid derivative is then treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to convert the carboxylic acid group into a benzoyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2) for halogenation are commonly used.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique substituents make it valuable in the development of advanced materials with specific properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: The compound is also utilized in the synthesis of agrochemical products.
作用機序
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the combination of bromine, fluorine, and trifluoromethyl substituents on the benzoyl chloride framework. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications .
生物活性
2-Bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride (CAS Number: 2168880-84-8) is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and implications for drug development.
This compound is characterized by its trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of bromine and fluorine atoms contributes to its unique reactivity and biological profile.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation effectively.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Treatment Duration (h) | Viable Cell Percentage (%) |
|---|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 48 | 58.48% (5 µM), 45.22% (10 µM), 21.24% (20 µM) |
| HeLa | 9.22 ± 0.17 | 72 | 45.53% (5 µM), 30.38% (10 µM), 21.64% (20 µM) |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency. The compound showed enhanced inhibitory effects over time, suggesting a time-dependent mechanism of action.
The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This is supported by studies indicating that compounds with similar structural characteristics often disrupt cellular signaling pathways associated with survival and proliferation.
Case Studies
- Anticancer Activity : A study assessed the efficacy of various derivatives of benzoyl chlorides, including our compound, against breast cancer cell lines. Results indicated that modifications to the benzoyl moiety significantly affected cytotoxicity, with the trifluoromethyl group enhancing activity due to increased electron-withdrawing effects, leading to better interaction with cellular targets.
- Pharmacokinetic Evaluation : In a pharmacokinetic study involving animal models, it was found that compounds similar in structure to this compound exhibited favorable absorption and distribution characteristics, suggesting potential for further development into therapeutic agents.
特性
分子式 |
C8H2BrClF4O |
|---|---|
分子量 |
305.45 g/mol |
IUPAC名 |
2-bromo-5-fluoro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrClF4O/c9-5-2-4(8(12,13)14)6(11)1-3(5)7(10)15/h1-2H |
InChIキー |
KDBNIOYYKNTGEV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















